molecular formula C5H13NO3 B7776160 Betaine monohydrate

Betaine monohydrate

Cat. No.: B7776160
M. Wt: 135.16 g/mol
InChI Key: NJZRLXNBGZBREL-UHFFFAOYSA-N
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Mechanism of Action

Betaine is an osmolyte, a molecule that helps to control cell-water balance . It is also a natural osmoprotectant, meaning that it attracts water away from the protein surface and thus protects them from denaturation and increases their thermodynamic stability .

Future Directions

Betaine is a wonderful ingredient that is present naturally in the human body. It is added to cosmetic and personal care products to replenish the lost moisture content and balance the skin’s natural hydration . It works well with almost all the other ingredients and has zero side effects . The huge benefits that Betaine provides in the world of cosmetics and personal care puts it in the spotlight .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betaine monohydrate can be synthesized through several methods. One common method involves the reaction of glycine with trimethylamine, followed by oxidation . Another method includes the methylation of glycine using methyl iodide in the presence of a base .

Industrial Production Methods

Industrially, betaine is often extracted from sugar beet molasses, a byproduct of sugar production. The extraction process involves the use of ion-exchange chromatography to isolate and purify the compound .

Comparison with Similar Compounds

Betaine monohydrate is unique compared to other similar compounds due to its dual role as an osmoprotectant and a methyl donor. Similar compounds include:

Properties

IUPAC Name

carboxymethyl(trimethyl)azanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRLXNBGZBREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Acros Organics MSDS]
Record name Betaine monohydrate
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CAS No.

590-47-6, 17146-86-0
Record name Betaine monohydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=590-47-6
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Record name Betaine monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaine, monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (carboxymethyl)trimethylammonium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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